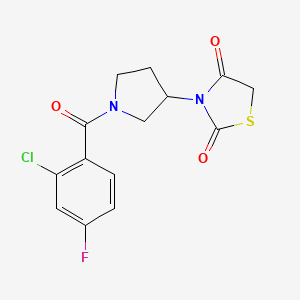

3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN2O3S/c15-11-5-8(16)1-2-10(11)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHSZKPATGXKDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the Benzoyl Group: The 2-chloro-4-fluorobenzoyl group is introduced via an acylation reaction, often using reagents like 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Formation of the Thiazolidine-2,4-dione Core: The final step involves the formation of the thiazolidine-2,4-dione ring through a cyclization reaction, typically using thiourea and an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones (TZDs), a class of drugs that includes compounds similar to thiazolidine derivatives, are known for their insulin-sensitizing effects. Research indicates that derivatives like 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione may exhibit similar properties, potentially useful in treating type 2 diabetes by enhancing glucose uptake and improving insulin sensitivity.

Anticancer Properties

Studies have shown that thiazolidine derivatives can inhibit cancer cell proliferation. The specific compound may target pathways involved in tumor growth and metastasis, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

Preliminary research suggests that compounds with similar structures possess antimicrobial properties against various pathogens. The unique functional groups in this compound may contribute to its ability to disrupt bacterial cell walls or inhibit vital metabolic pathways.

Case Study 1: Antidiabetic Effects

A study conducted on a series of thiazolidinedione derivatives demonstrated that modifications at the pyrrolidine position significantly influence their efficacy as insulin sensitizers. The compound was tested in vitro on adipocytes, showing enhanced glucose uptake compared to control groups.

Case Study 2: Anticancer Activity

In vitro assays using cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound induces apoptosis through the activation of caspase pathways. Further research is needed to elucidate the exact mechanisms and potential therapeutic windows for clinical application.

Mechanism of Action

The mechanism of action of 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Thiazolidinedione derivatives are extensively studied for diverse biological activities, including antidiabetic, anticancer, and anti-inflammatory effects. Below is a comparative analysis of structurally related compounds and their functional attributes:

Key Structural and Functional Differences

- Substituent Effects on Activity: The 2-chloro-4-fluorobenzoyl-pyrrolidinyl group in the target compound introduces halogen atoms that may improve lipophilicity and receptor binding compared to non-halogenated analogs (e.g., 30g or TM17 ). Halogens often enhance metabolic stability and target affinity . Aminoethyl side chains (e.g., in ) are associated with kinase inhibition (e.g., ERK1/2), whereas piperidinylmethyl or triazole-linked groups () favor anti-inflammatory or antioxidant effects. Benzylidene substituents at C-5 (common in ) are critical for π-π stacking interactions in enzyme binding pockets, as seen in COX-2 or PPAR-γ targeting .

- Synthetic Accessibility: The target compound’s pyrrolidine-benzoyl linkage likely requires multi-step synthesis, involving benzoylation of pyrrolidine followed by TZD ring formation, similar to methods in . In contrast, simpler analogs (e.g., ) are synthesized via one-pot Knoevenagel condensations or Mannich reactions .

Pharmacological Safety :

- Unlike early TZDs (e.g., rosiglitazone), newer derivatives (e.g., SD-1 ) and halogenated analogs show reduced toxicity profiles. The chloro-fluoro substituents in the target compound may mitigate off-target effects observed in older TZDs .

Biological Activity

3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione core linked to a pyrrolidine ring and a 2-chloro-4-fluorobenzoyl substituent. Its molecular formula is with a molecular weight of 342.8 g/mol. The presence of these structural components is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

| Molecular Formula | C₁₄H₁₂ClFN₂O₃S |

| Molecular Weight | 342.8 g/mol |

| CAS Number | 1798680-16-6 |

The biological activity of 3-(1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is primarily attributed to its interaction with various biological targets.

Target Interactions:

- RORγt Modulation: Similar pyrrolidine derivatives have shown significant potency towards RORγt, a transcription factor involved in the regulation of immune responses.

- PXR Activity: Compounds in this class may exhibit undesirable activity against the pregnane X receptor (PXR), which regulates drug metabolism and detoxification processes.

Biological Activities

Research indicates that thiazolidine derivatives, including this compound, have a broad spectrum of biological activities:

1. Anticancer Activity:

- Thiazolidinones have been noted for their anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects:

- The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

3. Antimicrobial Properties:

- Studies have demonstrated that thiazolidinones exhibit antimicrobial activity against various pathogens. For instance, some derivatives showed moderate to strong antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa .

4. Antioxidant Activity:

- The antioxidant properties of thiazolidinones suggest their potential in mitigating oxidative stress-related damage .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various thiazolidinone derivatives, highlighting that compounds similar to 3-(1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione significantly inhibited cancer cell proliferation in vitro.

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing antimicrobial activity, several thiazolidinone derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the benzoyl group enhanced antibacterial potency.

Comparison with Similar Compounds

The compound can be compared with other thiazolidinones and pyrrolidine derivatives to evaluate its unique properties:

| Compound Type | Common Uses | Notable Activities |

|---|---|---|

| Thiazolidinediones | Diabetes treatment | Insulin sensitization |

| Pyrrolidine Derivatives | Various pharmaceuticals | Anticancer, antimicrobial |

Q & A

Basic: What are the key synthetic strategies for synthesizing thiazolidine-2,4-dione derivatives like this compound?

Methodological Answer:

Thiazolidine-2,4-dione derivatives are typically synthesized via multi-step routes involving cyclization and substitution reactions. For example, a common approach involves:

Condensation : Reacting a substituted benzoyl chloride with pyrrolidine derivatives to form the pyrrolidin-3-yl intermediate.

Thiazolidinone Formation : Coupling the intermediate with thiazolidine-2,4-dione via nucleophilic substitution or cycloaddition.

Optimization : Green chemistry techniques, such as solvent-free conditions or β-cyclodextrin-SO3H catalysis, can improve yields and reduce waste .

Critical characterization methods include IR spectroscopy (to confirm carbonyl groups) and NMR for structural elucidation .

Basic: How are substituents like 2-chloro-4-fluorobenzoyl optimized for biological activity?

Methodological Answer:

Substituent effects are evaluated through structure-activity relationship (SAR) studies:

- Electron-Withdrawing Groups : Chloro and fluoro substituents enhance stability and binding affinity to targets (e.g., bacterial enzymes) by modulating electronic effects .

- Positional Analysis : Comparative studies of substituents at ortho, meta, and para positions (e.g., 2-Cl vs. 4-F) reveal steric and electronic influences. For example, 2-chloro-4-fluoro substitution may improve membrane permeability due to balanced lipophilicity .

- Control Experiments : Analogues with hydrogen or methyl groups are synthesized as negative controls to isolate substituent contributions .

Advanced: How to design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from variations in experimental conditions. A systematic approach includes:

Standardized Assays : Replicate studies using uniform protocols (e.g., fixed bacterial strains, MIC thresholds) to minimize variability .

Dose-Response Analysis : Compare IC50 values across studies to identify potency trends obscured by differing concentration ranges.

Computational Modeling : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) that correlate with activity discrepancies .

Meta-Analysis : Aggregate data from multiple sources to identify outliers or confounding factors (e.g., solvent polarity affecting compound solubility) .

Advanced: What methodologies are used to study the environmental fate of this compound?

Methodological Answer:

Environmental impact studies follow a tiered approach:

Laboratory Studies :

- Degradation Kinetics : Assess hydrolysis/photolysis rates under controlled pH, UV light, and temperature conditions .

- Partitioning Coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential.

Field Studies :

- Monitor soil/water compartments near industrial sites for residue levels using LC-MS/MS.

- Evaluate biodegradation via microbial community profiling (16S rRNA sequencing) .

Ecotoxicology : Acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) to determine EC50 values .

Advanced: How can gene-expression profiling elucidate the mechanism of action for this compound?

Methodological Answer:

The Connectivity Map (CMap) approach is used to link compound-induced gene signatures to known pathways:

Transcriptomics : Treat human cell lines (e.g., HepG2) with the compound and perform RNA-seq to identify differentially expressed genes .

Pattern Matching : Compare the signature to CMap’s database of small-molecule profiles to infer targets (e.g., kinase inhibition, PPARγ agonism) .

Validation : siRNA knockdown or CRISPR-Cas9 knockout of candidate genes confirms their role in the compound’s activity .

Advanced: What experimental designs are optimal for assessing synergistic effects with other therapeutics?

Methodological Answer:

Fractional Inhibitory Concentration (FIC) Index :

- Combine the compound with antibiotics (e.g., ampicillin) in checkerboard assays to calculate FIC values. Synergy is defined as FIC ≤ 0.5 .

In Vivo Models : Use murine infection models to compare monotherapy vs. combination therapy outcomes (e.g., bacterial load reduction).

Mechanistic Studies : Flow cytometry or fluorescence resonance energy transfer (FRET) probes can detect target engagement changes in combination settings .

Basic: How to characterize crystallinity and stability under varying storage conditions?

Methodological Answer:

Thermal Analysis :

- DSC/TGA : Determine melting points (mp) and decomposition temperatures (e.g., mp 287.5–293.5°C for related compounds ).

Accelerated Stability Testing :

- Store samples at 25°C/60% RH, 40°C/75% RH, and analyze degradation products via HPLC at 0, 1, 3, and 6 months.

X-ray Diffraction (XRD) : Compare crystallinity before/after storage to detect amorphous phase formation .

Advanced: How to prioritize substituents for derivatization to enhance metabolic stability?

Methodological Answer:

Metabolic Soft Spot Analysis :

- Incubate the compound with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS.

Bioisosteric Replacement : Replace labile groups (e.g., ester linkages) with stable analogues (e.g., amides, heterocycles) .

Protease Stability Assays : Expose derivatives to pepsin/trypsin and quantify remaining parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.